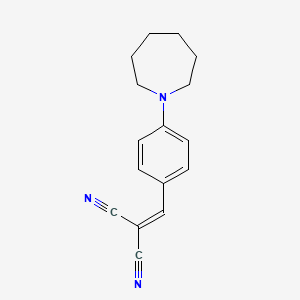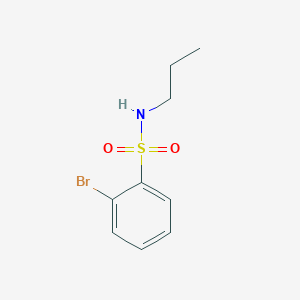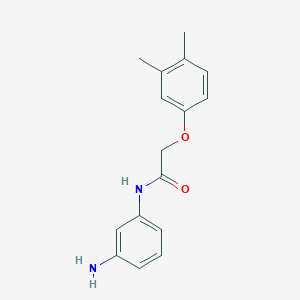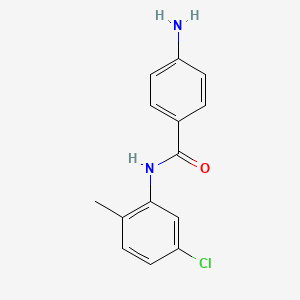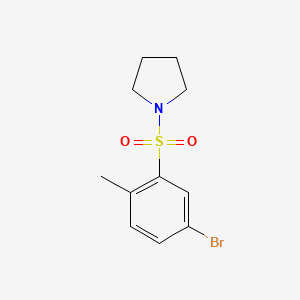
Furylacryloylalanyllysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furylacryloylalanyllysine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related furylacryloyl compounds and their interactions with biological systems, which can provide insights into the properties and potential reactivity of furylacryloylalanyllysine. For instance, furylacryloyl groups are known to exhibit antimicrobial activity, as demonstrated by the study of α-furylacrylic acid . This suggests that furylacryloylalanyllysine may also possess similar properties, potentially making it of interest in the development of antimicrobial agents.
Synthesis Analysis
The synthesis of α-furylacrylic acid, a related compound, has been explored and found to exhibit significant
Wissenschaftliche Forschungsanwendungen
Interaction with Angiotensin-Converting Enzyme (ACE)
Furylacryloyl derivatives, including furylacryloylalanyllysine, have been studied for their interaction with angiotensin-converting enzyme (ACE). A study involving transferred NOESY experiments found that some furylacryloyl derivatives bind strongly to ACE, providing insights into their relative affinities and binding sites. This study provides valuable information for understanding the interaction mechanism of these derivatives with ACE, which could be beneficial in designing ACE inhibitors (Mayer & Meyer, 2000).
Photochemical Properties
The photochemical cis-trans isomerization of furylacryloylpeptides, including furylacryloylalanyllysine, has been observed to occur quickly in daylight. This property can significantly affect the kinetic behavior of these peptides as substrates for proteolytic enzymes like carboxypeptidase Y, and thus has implications for their use in various scientific and medical applications (Kanstrup & Buchardt, 1991).
Enzymatic Hydrolysis Studies
Studies on the enzymatic hydrolysis of furylacryloyl-tyrosine derivatives by chymotrypsin revealed insights into the reaction mechanism and kinetics. Although the research did not directly involve furylacryloylalanyllysine, it contributes to the broader understanding of how furylacryloyl derivatives interact with enzymes and could guide further research on furylacryloylalanyllysine's enzymatic interactions (Yu & Viswanatha, 1969).
ACE Inhibitory Activity
Furylacryloyl derivatives, including furylacryloylalanyllysine, have been investigated for their angiotensin-converting enzyme (ACE) inhibitory activity. A study developed a sensitive HPLC-UV method using furylacryloyl derivatives as substrates to determine ACE inhibitory activity. This method is beneficial for screening and evaluating the potential of these derivatives in ACE inhibition, which is a key aspect of hypertension management (Lahogue et al., 2010).
Adenylyl Cyclase Regulation
A study on the regulation of adenylyl cyclase, which looked into the binding mechanism of various compounds, including furylacryloyl derivatives, provided insights into the development of selective regulators for adenylyl cyclase isoforms. This research could be beneficial in understanding the selective regulation of cellular signaling pathways (Onda et al., 2001).
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUABSYGNBFITP-DDOQPMFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furylacryloylalanyllysine | |
CAS RN |
76079-03-3 |
Source


|
| Record name | Furylacryloylalanyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

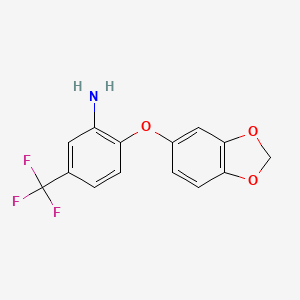


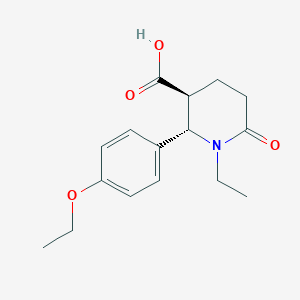


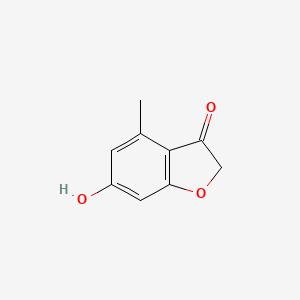
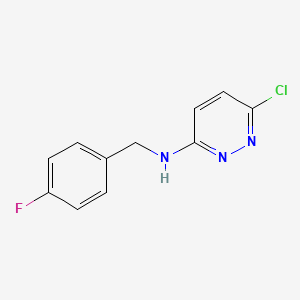
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
